Regioisomeric Scaffold Comparison: [3,4-e] vs. [3,2-e] Fused Core for PDE10A Selectivity
The [3,4-e] regioisomer of CAS 240815-66-1 is structurally distinct from the more widely studied [3,2-e] regioisomer. While direct biological data for the [3,4-e] core is not published, the [3,2-e] analog (compound 49) exhibits a PDE10A IC50 of 0.47 nM and demonstrates qualitative interactions in co-crystal structures that are absent in papaverine-like inhibitors [1]. The altered nitrogen topology of CAS 240815-66-1 is expected to produce a different binding profile within the PDE10A active site, a distinction critical for hit-to-lead optimization [1].
| Evidence Dimension | Scaffold geometry and PDE10A binding mode |
|---|---|
| Target Compound Data | Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one core |
| Comparator Or Baseline | Imidazo[1,5-a]pyrido[3,2-e]pyrazine core |
| Quantified Difference | Regioisomeric shift alters hydrogen-bonding capacity; [3,2-e] analog IC50 = 0.47 nM (PDE10A) |
| Conditions | PDE10A cAMP hydrolysis assay and X-ray crystallography |
Why This Matters
The specific [3,4-e] fusion is non-interchangeable with the [3,2-e] isomer; using the incorrect regioisomer invalidates SAR models and will not yield the same target engagement.
- [1] Lankau, H. J., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2943-2947. View Source
